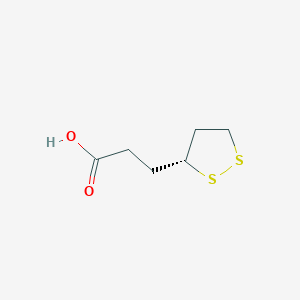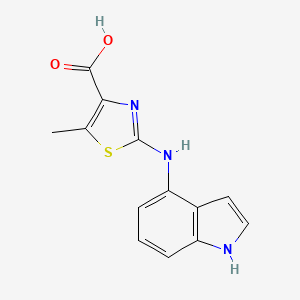
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid is a complex organic compound that features both an indole and a thiazole ring. The indole ring is a common structure in many natural and synthetic compounds, known for its biological activity. The thiazole ring, on the other hand, is a sulfur-containing heterocycle that is also found in various biologically active molecules. The combination of these two rings in a single molecule makes this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid typically involves the formation of the indole and thiazole rings separately, followed by their coupling. One common method for synthesizing the indole ring is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally friendly would also be a key consideration in the industrial production process.
化学反応の分析
Types of Reactions
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the indole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid is not fully understood, but it is believed to involve the interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes in the body, while the thiazole ring can form strong interactions with metal ions and other biomolecules. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes, resulting in the compound’s bioactivity.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Thiazole-4-carboxylic acid: A precursor for the synthesis of various thiazole derivatives.
Indole-2-carboxylic acid: A compound with antimicrobial and anticancer properties.
Uniqueness
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid is unique in that it combines the bioactive properties of both the indole and thiazole rings in a single molecule. This dual functionality allows it to interact with a wider range of molecular targets and exhibit a broader spectrum of biological activity compared to compounds that contain only one of these rings.
特性
分子式 |
C13H11N3O2S |
|---|---|
分子量 |
273.31 g/mol |
IUPAC名 |
2-(1H-indol-4-ylamino)-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2S/c1-7-11(12(17)18)16-13(19-7)15-10-4-2-3-9-8(10)5-6-14-9/h2-6,14H,1H3,(H,15,16)(H,17,18) |
InChIキー |
PILVCQYNVQKRQF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)NC2=CC=CC3=C2C=CN3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


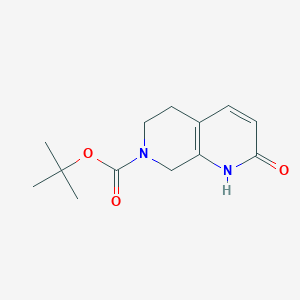
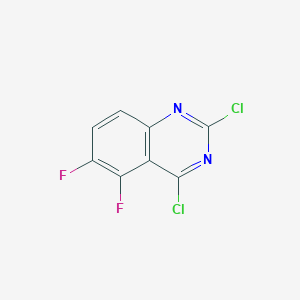

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)


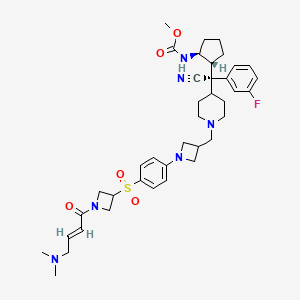
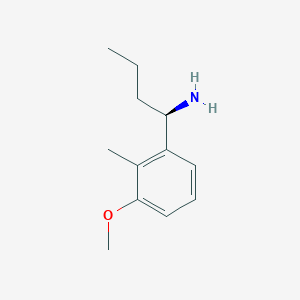
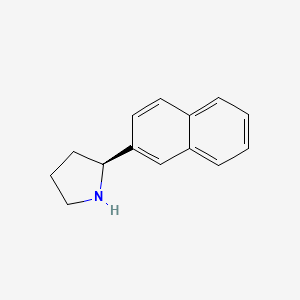
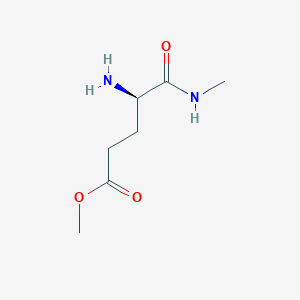
![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
